Cas no 7124-93-8 (1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO-)

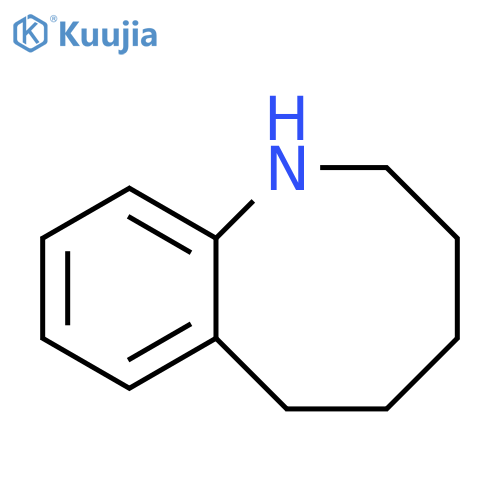

7124-93-8 structure

商品名:1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO-

1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO- 化学的及び物理的性質

名前と識別子

-

- 1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO-

- MFCD12755898

- SCHEMBL2425535

- 7124-93-8

- AB65827

- BS-17966

- SY330053

- CS-0161869

- VTIJFGNTDHLPLT-UHFFFAOYSA-N

- 1,2,3,4,5,6-HEXAHYDROBENZO[B]AZOCINE

- AKOS024052007

- EN300-91169

- 1,2,3,4,5,6-hexahydro-1-benzazocine

- 1,2,3,4,5,6-hexahydro-benzo[b]azocine

- InChI=1/C11H15N/c1-2-6-10-7-3-4-8-11(10)12-9-5-1/h3-4,7-8,12H,1-2,5-6,9H

-

- インチ: InChI=1S/C11H15N/c1-2-6-10-7-3-4-8-11(10)12-9-5-1/h3-4,7-8,12H,1-2,5-6,9H2

- InChIKey: VTIJFGNTDHLPLT-UHFFFAOYSA-N

- ほほえんだ: C1CCC2=CC=CC=C2NCC1

計算された属性

- せいみつぶんしりょう: 161.120449483g/mol

- どういたいしつりょう: 161.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 12Ų

1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A943450-100mg |

1,2,3,4,5,6-Hexahydrobenzo[b]azocine |

7124-93-8 | 97% | 100mg |

$114.0 | 2024-05-28 | |

| Enamine | EN300-91169-5.0g |

1,2,3,4,5,6-hexahydro-1-benzazocine |

7124-93-8 | 95% | 5.0g |

$1052.0 | 2024-05-20 | |

| Ambeed | A943450-1g |

1,2,3,4,5,6-Hexahydrobenzo[b]azocine |

7124-93-8 | 97% | 1g |

$520.0 | 2024-05-28 | |

| Enamine | EN300-91169-1.0g |

1,2,3,4,5,6-hexahydro-1-benzazocine |

7124-93-8 | 95% | 1.0g |

$362.0 | 2024-05-20 | |

| Ambeed | A943450-250mg |

1,2,3,4,5,6-Hexahydrobenzo[b]azocine |

7124-93-8 | 97% | 250mg |

$194.0 | 2024-05-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DR538-250mg |

1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO- |

7124-93-8 | 97% | 250mg |

3135CNY | 2021-05-07 | |

| Enamine | EN300-91169-0.25g |

1,2,3,4,5,6-hexahydro-1-benzazocine |

7124-93-8 | 95% | 0.25g |

$180.0 | 2024-05-20 | |

| abcr | AB548550-250mg |

1,2,3,4,5,6-Hexahydrobenzo[b]azocine; . |

7124-93-8 | 250mg |

€344.10 | 2024-04-16 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUD637-1g |

1,2,3,4,5,6-hexahydro-1-benzazocine |

7124-93-8 | 95% | 1g |

¥3564.0 | 2024-04-17 | |

| A2B Chem LLC | AV35573-250mg |

1,2,3,4,5,6-hexahydro-1-benzazocine |

7124-93-8 | 97% | 250mg |

$142.00 | 2024-04-19 |

1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO- 関連文献

-

1. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring sizeYuji Ishihara,Toshimasa Tanaka,Giichi Goto J. Chem. Soc. Perkin Trans. 1 1992 3401

-

2. Studies on the syntheses of heterocyclic compounds. Part 777. A synthetic approach to seco-mitosane type of compound related to mitomycinsTetsuji Kametani,Kimio Takahashi,Masataka Ihara,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1979 1847

7124-93-8 (1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO-) 関連製品

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7124-93-8)1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO-

清らかである:99%/99%

はかる:250mg/1g

価格 ($):175.0/468.0